molecular formula C6H6N4O B7809713 1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7809713
M. Wt: 150.14 g/mol
InChI Key: FSJBIRZQBJYDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” is known as ANA-12. It is a synthetic, biologically active compound that acts as a selective antagonist of the TrkB receptor. The TrkB receptor is a high-affinity catalytic receptor for brain-derived neurotrophic factor (BDNF), which plays a crucial role in the development and function of the nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

ANA-12 is synthesized through a series of chemical reactions involving the formation of a thiophene carboxamide derivative. The key steps include the reaction of 2-oxoazepan-3-yl with phenyl isocyanate to form the intermediate, which is then reacted with benzo[b]thiophene-2-carboxylic acid to yield the final product .

Industrial Production Methods

The industrial production of ANA-12 involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ANA-12 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

ANA-12 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the TrkB receptor and its interactions with BDNF.

    Biology: Employed in research to understand the role of BDNF in neuronal development and function.

    Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and neurodegenerative diseases.

    Industry: Utilized in the development of new drugs targeting the TrkB receptor.

Mechanism of Action

ANA-12 exerts its effects by selectively binding to the TrkB receptor, preventing its activation by BDNF. This inhibition blocks the downstream signaling pathways that are typically activated by BDNF, such as the ERK1/2 (p42/44 MAPK) pathway. By blocking these pathways, ANA-12 can modulate neuronal survival, growth, and differentiation .

Comparison with Similar Compounds

Similar Compounds

    K252a: Another TrkB receptor antagonist but with a broader range of activity, affecting other receptors as well.

    Cyclotraxin B: A selective TrkB receptor antagonist with a different binding mechanism compared to ANA-12.

    7,8-Dihydroxyflavone: A TrkB receptor agonist that mimics the effects of BDNF.

Uniqueness

ANA-12 is unique in its high selectivity for the TrkB receptor, making it a valuable tool for studying the specific effects of TrkB inhibition without affecting other receptors. This selectivity also makes it a promising candidate for therapeutic applications targeting the TrkB receptor .

Properties

IUPAC Name

1-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-5-4(2-9-10)6(11)8-3-7-5/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJBIRZQBJYDCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=O)C2=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC=NC(=O)C2=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.